molecular formula C8H7BrN2 B2416270 3-bromo-1H-indol-5-amine CAS No. 525590-24-3

3-bromo-1H-indol-5-amine

Cat. No. B2416270
CAS RN: 525590-24-3
M. Wt: 211.062
InChI Key: DSSOVVBYVLPWHE-UHFFFAOYSA-N
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Description

3-bromo-1H-indol-5-amine is a compound that has been used in the development of pan-HER inhibitors . It has been found to be an effective molecular skeleton for developing both reversible and irreversible pan-HER inhibitors .


Molecular Structure Analysis

Indole, the core structure of 3-bromo-1H-indol-5-amine, is a heterocyclic system that contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .


Chemical Reactions Analysis

3-bromo-1H-indol-5-amine has been used in the design, synthesis, and biological evaluation of pan-HER inhibitors . For instance, compound C5, with the molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, displayed irreversible binding just like other effective pan-HER inhibitors .

Scientific Research Applications

Chemical Rearrangements and Synthesis

  • Amine-induced Rearrangements : 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone reacts with primary amines to produce rearranged amides, potentially leading to the creation of substituted indole-3-acetic acids and β-substituted tryptamines (Sanchez & Parcell, 1990).
  • Regioselective C(sp2)-H Dual Functionalization : This process involves bromo-amination of indoles, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).

Synthesis of Derivatives and Compounds

  • Synthesis of Indole Derivatives : 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, important in anti-inflammatory compounds, are synthesized through a concise, regioselective process (Sharma, Sharma, Kashyap, & Bhagat, 2020).
  • Synthesis of 3-Hydroxyl-bromo Indole Derivatives : These derivatives, significant in medicine and industry, have been synthesized, demonstrating applications in antitumor activities and as analgesics (Wei, 2011).

Pharmaceutical Applications

  • Antitumor Activities : 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, synthesized from 5-bromo-1H-indole, showed promising in vitro antitumor activities against HMEC cell lines (Houxing, 2009).
  • Synthesis of Indole-2-Carboxamides : Novel 3,5-substituted-indole-2-carboxamides have been synthesized, indicating potential therapeutic applications (Bratton, Roth, Trivedi, & Unangst, 2000).

Chemical Reactions and Catalysis

Mechanism of Action

The mechanism of action of 3-bromo-1H-indol-5-amine is related to its ability to inhibit HER1s (such as EGFR T790M/L858R and WT), HER2, and HER4 . This makes it a potential candidate for the development of pan-HER inhibitors .

Future Directions

3-bromo-1H-indol-5-amine has shown potential in the development of both reversible and irreversible pan-HER inhibitors . This suggests that it could be further explored for the development of antitumor drugs . Indole derivatives, in general, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-bromo-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSOVVBYVLPWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-indol-5-amine

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